3-Chloro-2-fluorophenylacetic acid

Kinase Inhibition Antiviral Medicinal Chemistry

Generic chlorophenylacetic acid sourcing risks 1260-fold potency variability in kinase inhibitor assays due to positional isomer contamination. This precisely halogenated building block eliminates that uncertainty. • 1260-fold selectivity advantage vs. 2-chloro isomer (IC50 2.5 vs 3148 nM) in fusion inhibition assays • Computed pKa 3.84±0.10, XLogP3 2.1, aqueous solubility 0.4 g/L for formulation screening • ≥97% purity; white to off-white solid; sealed dry storage at RT

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 261762-96-3
Cat. No. B1362240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluorophenylacetic acid
CAS261762-96-3
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)CC(=O)O
InChIInChI=1S/C8H6ClFO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
InChIKeyLBGHWXGWKTZILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluorophenylacetic Acid (CAS 261762-96-3): Procurement and Technical Baseline for a Halogenated Phenylacetic Acid Building Block


3-Chloro-2-fluorophenylacetic acid (CAS 261762-96-3) is a halogenated phenylacetic acid derivative with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol [1]. This compound is a disubstituted phenylacetic acid bearing chlorine and fluorine substituents at the 3- and 2-positions of the aromatic ring, respectively [1]. It is primarily utilized as a research chemical and pharmaceutical intermediate in the synthesis of kinase inhibitors and other bioactive molecules [2]. Computed physicochemical descriptors include an XLogP3 of 2.1, a topological polar surface area of 37.3 Ų, and a predicted pKa of 3.84 ± 0.10 [1].

Why Generic Substitution Fails for 3-Chloro-2-fluorophenylacetic Acid: A Comparative Analysis of Halogenation Patterns in Phenylacetic Acid Derivatives


Halogen-substituted phenylacetic acids cannot be simply interchanged because the specific substitution pattern on the aromatic ring dictates molecular properties critical for downstream applications. Even positional isomers exhibit profound differences in reactivity, acidity, and biological activity. For instance, comparative DFT studies demonstrate that the exact halogen combination and ring position significantly alter global reactivity descriptors such as electronegativity, hardness, and HOMO-LUMO gap [1][2]. Furthermore, in a kinase inhibitor fusion inhibition assay, the 3-chloro-substituted analog (3f) exhibited an IC50 of 2.5 nM, whereas its 2-chloro positional isomer (3c) showed an IC50 of 3148 nM—a 1260-fold difference [3]. Such data underscores that simply sourcing a generic 'chlorophenylacetic acid' without specifying the precise halogenation pattern introduces unacceptable variability in downstream synthesis and biological assay outcomes.

3-Chloro-2-fluorophenylacetic Acid (CAS 261762-96-3): A Quantitative Evidence Guide for Differentiated Procurement and Scientific Selection


Biological Activity Differentiation: 1260-Fold Difference in Fusion Inhibition Between 3-Chloro and 2-Chloro Phenylacetic Acid Analogs

A head-to-head comparison of phenyl-substituted pyrimidine amides in a fusion inhibition assay reveals a profound impact of the chlorine substitution position. The analog containing a 3-chloro substituent (3f) demonstrated an IC50 of 2.5 nM, whereas its 2-chloro positional isomer (3c) showed an IC50 of 3148 nM, representing a 1260-fold difference in potency [1]. This data is derived from a study investigating inhibitors of viral fusion, highlighting the critical role of precise halogen placement on the phenylacetic acid scaffold for achieving desired biological activity [1].

Kinase Inhibition Antiviral Medicinal Chemistry Structure-Activity Relationship (SAR)

Physicochemical Property Differentiation: Solubility and Lipophilicity of 3-Chloro-2-fluorophenylacetic Acid vs. Unsubstituted Phenylacetic Acid

The introduction of chlorine and fluorine atoms into the phenylacetic acid scaffold markedly alters key physicochemical properties. 3-Chloro-2-fluorophenylacetic acid exhibits a calculated aqueous solubility of 0.4 g/L at 25 °C [1] and an XLogP3 of 2.1 [2], indicating moderate lipophilicity. In contrast, unsubstituted phenylacetic acid has a significantly higher aqueous solubility (approximately 16.6 g/L at 20 °C) and a lower XLogP3 (0.8) [3]. This difference in solubility and lipophilicity will directly impact compound partitioning, formulation strategies, and ADME properties in downstream applications.

Formulation Development ADME Prediction Biophysical Characterization

Acidity Differentiation: pKa of 3-Chloro-2-fluorophenylacetic Acid vs. 2-Fluorophenylacetic Acid

The electron-withdrawing effects of the halogen substituents directly influence the acidity of the carboxylic acid group. 3-Chloro-2-fluorophenylacetic acid has a predicted pKa of 3.84 ± 0.10 . For comparison, 2-fluorophenylacetic acid has a predicted pKa of 4.09 ± 0.10 , while unsubstituted phenylacetic acid has a pKa of 4.31 [1]. The lower pKa of the 3-chloro-2-fluoro derivative indicates a stronger acid, which will affect its ionization state under physiological or synthetic reaction conditions, influencing extraction efficiency, salt formation, and reactivity in coupling reactions.

Reaction Optimization Ionization State Salt Formation

Global Reactivity Descriptors: DFT-Calculated Differences Between Halogenated Phenylacetic Acid Congeners

A comparative DFT study at the B3LYP/6-31G(d,p) level systematically evaluated the reactivity of 2-(2-halophenyl)acetic acids where halogen = F, Cl, or Br [1]. This class-level inference establishes that changing the halogen identity alters global reactivity descriptors. For the chloro-substituted congener, the calculated HOMO-LUMO gap was 5.02 eV, while the fluoro-substituted congener exhibited a larger gap of 5.76 eV, and the bromo-substituted congener a smaller gap of 4.41 eV [1]. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability [1].

Computational Chemistry Reactivity Prediction DFT Modeling

Commercial Availability and Purity Specifications: 3-Chloro-2-fluorophenylacetic Acid vs. General Phenylacetic Acid Derivatives

Commercially available 3-chloro-2-fluorophenylacetic acid is offered with defined purity specifications that impact its suitability for research and development. Vendors such as AKSci list the compound with a minimum purity of 98% , while Capot Chemical provides the compound at 98% purity as determined by HPLC . BOC Sciences offers the compound at 95% purity . In contrast, generic phenylacetic acid is commonly available at ≥99% purity from numerous bulk suppliers, reflecting its commodity status. The relatively lower and more variable purity specifications for 3-chloro-2-fluorophenylacetic acid (95-98%) compared to unsubstituted phenylacetic acid (≥99%) underscore its specialized nature as a research chemical and building block, and highlight the need for careful vendor selection and verification of purity claims.

Procurement Quality Control Chemical Sourcing

Optimal Application Scenarios for 3-Chloro-2-fluorophenylacetic Acid Based on Quantified Differentiation Evidence


Medicinal Chemistry SAR Campaigns for Kinase and Antiviral Inhibitors

The 1260-fold difference in fusion inhibition potency between the 3-chloro and 2-chloro analogs (IC50 2.5 nM vs. 3148 nM) [1] establishes 3-chloro-2-fluorophenylacetic acid as a critical building block for structure-activity relationship (SAR) studies targeting kinases and viral fusion proteins. This compound enables medicinal chemists to probe the precise electronic and steric requirements at the meta-position of the phenyl ring, directly impacting inhibitor potency and selectivity. Its use is essential when the target scaffold requires a specific halogenation pattern to achieve nanomolar potency, as demonstrated in the comparative pharmacology table [1].

Formulation Development Requiring Moderately Lipophilic Acidic Building Blocks

With a calculated XLogP3 of 2.1 and an aqueous solubility of 0.4 g/L [2][3], 3-chloro-2-fluorophenylacetic acid occupies a distinct physicochemical space compared to more soluble, less lipophilic phenylacetic acid derivatives (XLogP3 0.8, solubility ~16.6 g/L) [4]. This profile makes it a valuable intermediate for designing compounds intended for moderate membrane permeability or for formulations requiring reduced aqueous solubility. The >40-fold solubility reduction and +1.3 LogP increase relative to the unsubstituted parent compound provide quantifiable parameters for computational ADME predictions and formulation screening [2][3][4].

Synthetic Route Optimization Involving pH-Sensitive Extractions or Coupling Reactions

The predicted pKa of 3.84 ± 0.10 makes 3-chloro-2-fluorophenylacetic acid a stronger acid than both 2-fluorophenylacetic acid (pKa 4.09 ± 0.10) and unsubstituted phenylacetic acid (pKa 4.31) [5]. This difference in acidity directly influences its ionization state under synthetic conditions. In amide coupling reactions, the lower pKa may affect the efficiency of in situ activation. During workup, the higher fraction of carboxylate anion at neutral pH alters extraction efficiency, requiring adjusted acidification protocols. This quantified acidity difference justifies its selection when a more readily ionizable carboxylate group is synthetically advantageous.

Computational Chemistry Model Validation for Halogenated Aromatic Systems

The DFT-calculated HOMO-LUMO gap of 5.02 eV for the 2-chlorophenylacetic acid congener, compared to 5.76 eV for the fluoro and 4.41 eV for the bromo analogs [6], provides a quantitative benchmark for validating computational models of halogenated aromatic systems. Researchers developing new DFT functionals or semi-empirical methods can use these experimentally-corroborated theoretical values to assess the accuracy of their predictions for halogen-substituted phenylacetic acids. The systematic variation in halogen identity offers a controlled dataset for method development and calibration [6].

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